Product packaging for Dehydroxy Tetrabenzyloxy Canagliflozin(Cat. No.:)

Dehydroxy Tetrabenzyloxy Canagliflozin

Cat. No.: B13859227
M. Wt: 821.0 g/mol
InChI Key: OCIXNZRUZIALEI-WYCSEUNKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Dehydroxy Tetrabenzyloxy Canagliflozin (Molecular Weight: 821.02, Molecular Formula: C52H49FO6S) is a synthetic intermediate used in the preparation of Canagliflozin Dimer (C175225), a dimer impurity of the pharmaceutical compound Canagliflozin . Canagliflozin is a potent sodium-glucose cotransporter 2 (SGLT2) inhibitor, a class of drugs that has gained significant importance in the treatment of type 2 diabetes mellitus . The mechanism of action for SGLT2 inhibitors like Canagliflozin involves competitively and selectively inhibiting the SGLT2 co-transporter located in the proximal renal tubules . This inhibition reduces the reabsorption of filtered glucose from the tubular lumen, lowers the renal threshold for glucose, and consequently increases urinary glucose excretion, thereby reducing plasma glucose levels in an insulin-independent manner . Beyond its primary glycemic control, research has shown that Canagliflozin provides cardiorenal protective effects, including reducing the risk of major cardiovascular events, heart failure hospitalization, and the progression of diabetic kidney disease . The synthesis and analysis of dimer impurities such as those derived from this intermediate are critical steps in pharmaceutical development to ensure drug purity, safety, and efficacy. This product is intended for research purposes as a key building block in organic synthesis and pharmaceutical impurity studies. For Research Use Only. Not for human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C52H49FO6S B13859227 Dehydroxy Tetrabenzyloxy Canagliflozin

Properties

Molecular Formula

C52H49FO6S

Molecular Weight

821.0 g/mol

IUPAC Name

(2S,3R,4S,5R,6R)-2-[3-[[5-(4-fluorophenyl)thiophen-2-yl]methyl]-4-methylphenyl]-3,4,5-tris(phenylmethoxy)-6-(phenylmethoxymethyl)oxan-2-ol

InChI

InChI=1S/C52H49FO6S/c1-37-22-25-44(30-43(37)31-46-28-29-48(60-46)42-23-26-45(53)27-24-42)52(54)51(58-35-41-20-12-5-13-21-41)50(57-34-40-18-10-4-11-19-40)49(56-33-39-16-8-3-9-17-39)47(59-52)36-55-32-38-14-6-2-7-15-38/h2-30,47,49-51,54H,31-36H2,1H3/t47-,49-,50+,51-,52+/m1/s1

InChI Key

OCIXNZRUZIALEI-WYCSEUNKSA-N

Isomeric SMILES

CC1=C(C=C(C=C1)[C@]2([C@@H]([C@H]([C@@H]([C@H](O2)COCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5)OCC6=CC=CC=C6)O)CC7=CC=C(S7)C8=CC=C(C=C8)F

Canonical SMILES

CC1=C(C=C(C=C1)C2(C(C(C(C(O2)COCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5)OCC6=CC=CC=C6)O)CC7=CC=C(S7)C8=CC=C(C=C8)F

Origin of Product

United States

Advanced Synthetic Methodologies for Dehydroxy Tetrabenzyloxy Canagliflozin

Retrosynthetic Analysis and Strategic Disconnections for Dehydroxy Tetrabenzyloxy Canagliflozin

Retrosynthetic analysis is a technique used to plan the synthesis of complex organic molecules by deconstructing the target molecule into simpler, commercially available starting materials. For this compound, the primary strategic disconnections involve the C-glycosidic bond and the benzyl (B1604629) ether linkages.

The most logical primary disconnection is at the C-glycosidic bond that links the deoxygenated, protected glucose ring to the diarylmethane aglycone. This C-C bond formation is a critical challenge in the synthesis of all C-glycoside SGLT2 inhibitors. researchgate.netresearchgate.net This disconnection yields two key synthons:

An electrophilic, deoxygenated, and tetrabenzyloxy-protected glucose derivative (the glycosyl donor).

A nucleophilic diarylmethane organometallic species (the aglycone).

Optimization of Reaction Conditions for Yield and Purity in Laboratory Settings

Optimizing reaction conditions is critical for maximizing the yield and purity of the final product, especially in a complex, multi-step synthesis. Key parameters that are typically optimized include temperature, solvent, reaction time, and the stoichiometry of reagents.

For the crucial C-glycosylation step, several factors are fine-tuned:

Temperature: The formation of aryllithium reagents and their subsequent reaction with the gluconolactone (B72293) must be carried out at very low temperatures (typically -78 °C) to prevent side reactions, such as decomposition of the organometallic reagent or loss of stereochemical control.

Solvent: Anhydrous ethereal solvents like tetrahydrofuran (B95107) (THF) or diethyl ether are required for the organometallic steps to ensure the stability and reactivity of the reagents.

Reagent Stoichiometry: Precise control over the amount of organolithium reagent is necessary to ensure complete conversion of the starting material without generating excessive byproducts from over-addition.

The following interactive table illustrates how different parameters can affect the outcome of the key C-glycosylation and reduction sequence.

ParameterCondition A (Sub-optimal)Condition B (Optimized)Observed Outcome
Temperature (Addition)-40 °C-78 °CLower temperatures reduce side reactions and improve the yield of the desired lactol.
Reducing AgentNaBH₄(C₂H₅)₃SiH / BF₃·OEt₂Bulky silane (B1218182) reductants significantly improve the stereoselectivity for the desired β-anomer.
SolventDCM (for addition)Anhydrous THFEthereal solvents are essential for the stability and reactivity of the aryllithium reagent.
Reaction Time (Reduction)1 hour4-6 hoursLonger reaction times may be needed to ensure the complete conversion of the lactol intermediate.

By systematically adjusting these conditions, chemists can develop a robust and reproducible process for the synthesis of this compound, enabling the preparation of this compound in high purity for use as an analytical standard or for further research.

Development of Novel Catalytic Systems for Specific Transformations in its Synthesis

The synthesis of C-aryl glucosides like this compound involves several key chemical transformations that have been significantly improved through the development of novel catalytic systems. These advancements focus on increasing yield, enhancing stereoselectivity, and utilizing milder reaction conditions.

Key transformations in the synthesis include Friedel-Crafts acylation to form a diarylketone, subsequent reduction of the ketone, and the crucial C-glycosylation step to couple the aryl moiety with the protected glucose precursor.

Lewis Acid Catalysis in Friedel-Crafts Reactions: The initial coupling of the thiophene-containing aromatic piece with the substituted benzoic acid derivative often proceeds via a Friedel-Crafts acylation. While traditional catalysts like aluminum chloride (AlCl₃) are effective, research has explored alternatives to mitigate issues related to catalyst handling and waste generation. Titanium tetrachloride (TiCl₄) has been successfully employed as a liquid Lewis acid, offering a more manageable and clean reaction profile for the synthesis of the diarylketone precursor. nih.gov

Catalytic Reduction Systems: Reduction of the diarylketone to the diarylmethane core is a critical step. A common method involves the use of triethylsilane (Et₃SiH) with a strong Lewis acid like boron trifluoride etherate (BF₃·OEt₂). acs.org However, newer systems have been developed to improve safety and environmental outcomes. A notable advancement is the use of a TiCl₄/NaBH₄ system, which provides an efficient and affordable pathway for this reduction. nih.gov Furthermore, catalytic hydrogenation has been proposed as a significantly more environmentally friendly alternative to the stoichiometric silane/BF₃ system. google.com

Palladium and Copper-Catalyzed Reactions: Palladium catalysts play a vital role in modern synthetic routes. For instance, Pd-catalyzed thiophene-aryl coupling via C-H bond activation has been utilized to construct the core structure. nih.govacs.org Specific catalysts like (Cy₃P)₂Pd(0) have been employed for this purpose. nih.govacs.org In other steps, such as borylation to create precursors for further coupling, catalysts like Pd(dppf)Cl₂ are used. nih.govacs.org

For specialized applications, such as the synthesis of radiolabeled tracers, copper-mediated catalytic systems have been developed. A Cu(OTf)₂(py)₄ catalyst has been shown to be effective for the ¹⁸F-fluorination of boronic ester precursors, demonstrating the versatility of catalytic methods in this field. nih.govacs.orgnih.gov

Below is a data table summarizing various catalytic systems used in the synthesis of Canagliflozin and its precursors.

TransformationCatalyst SystemReagentsKey Advantages
Friedel-Crafts Acylation TiCl₄Aromatic Carboxylic Acid, Thionyl ChlorideCleaner reaction profile compared to AlCl₃. nih.gov
Ketone Reduction TiCl₄ / NaBH₄DiarylketoneAffordable and expedient method. nih.gov
Ketone Reduction Catalytic HydrogenationDiarylketone, H₂Environmentally friendly alternative to silane/BF₃. google.com
Thiophene-Aryl Coupling (Cy₃P)₂Pd(0)Dibromobenzene, Thiophene (B33073) derivativeC-H bond activation strategy. nih.govacs.org
Miyaura Borylation Pd(dppf)Cl₂Aryl Halide, Bis(pinacolato)diboronHigh-yield synthesis of boronic ester precursors. nih.govacs.org
¹⁸F-Fluorination Cu(OTf)₂(py)₄Aryl Boronic Ester, [¹⁸F]KFRobust method for radiosynthesis. nih.govacs.orgnih.gov

Principles of Sustainable Chemistry in the Synthesis of this compound

The principles of sustainable or "green" chemistry are increasingly influencing the design of synthetic routes for complex pharmaceutical intermediates like this compound. The goal is to minimize environmental impact while maximizing efficiency and safety.

Atom Economy and Waste Reduction: Synthetic routes are being redesigned to improve atom economy by avoiding stoichiometric reagents in favor of catalytic alternatives. A patented method for a Canagliflozin intermediate utilizes succinic anhydride (B1165640) to construct the thiophene ring, a strategy that avoids the need for Suzuki coupling or Grignard reactions. google.com This circumvents the use of palladium and magnesium, reducing heavy metal waste and simplifying the production process. google.com

Selection of Safer Reagents and Solvents: There is a conscious effort to replace hazardous reagents with safer, more environmentally benign alternatives. One of the most significant improvements has been the replacement of the "virulent BF₃/triethyl silicane reduction system" with catalytic hydrogenation. google.com This change enhances operational safety and aligns with green chemistry principles by moving from a stoichiometric, corrosive reagent system to a cleaner catalytic one. google.com

The table below outlines the application of sustainable chemistry principles to different synthetic strategies for Canagliflozin intermediates.

Sustainable Chemistry PrincipleConventional MethodSustainable AlternativeBenefit
Process Efficiency Multiple steps with intermediate isolationTelescoped process (e.g., 7 steps to 2 isolations)Reduced solvent waste, energy, and time; increased overall yield. thieme-connect.com
Atom Economy Suzuki coupling for ring formationUse of succinic anhydride to build thiophene ringAvoids use of palladium and other heavy metal reagents, simplifying process. google.com
Hazard Reduction BF₃·OEt₂ / Et₃SiH for reductionCatalytic HydrogenationReplaces a hazardous, corrosive system with a cleaner, safer catalytic process. google.com
Catalysis Stoichiometric Lewis acids (e.g., AlCl₃)Catalytic amounts of milder Lewis acids (e.g., TiCl₄)Reduced waste and improved process control. nih.gov

Comprehensive Structural Characterization and Elucidation of Dehydroxy Tetrabenzyloxy Canagliflozin

Advanced Spectroscopic Techniques for Conformational Analysis (e.g., 2D NMR, NOESY)

Two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy is an indispensable tool for the complete structural assignment of complex molecules like Dehydroxy Tetrabenzyloxy Canagliflozin. Techniques such as ¹H-¹H Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are employed to establish the connectivity of atoms within the molecule.

COSY experiments would reveal proton-proton coupling networks, allowing for the mapping of adjacent protons, for instance, through the glucose-like ring.

HSQC spectra correlate directly bonded proton and carbon atoms, enabling the assignment of carbon signals based on their attached protons.

HMBC experiments reveal longer-range correlations (typically 2-3 bonds) between protons and carbons, which is crucial for connecting different fragments of the molecule, such as linking the tetrabenzyloxy groups to the core structure. The structural characterization of Canagliflozin impurities has been successfully achieved using such 2D NMR techniques. researchgate.net

For conformational analysis, Nuclear Overhauser Effect Spectroscopy (NOESY) is paramount. This technique identifies protons that are close in space, irrespective of their bonding connectivity. mdpi.com The intensity of NOESY cross-peaks is related to the distance between protons, providing critical data for determining the three-dimensional arrangement of the molecule in solution. uu.nl For this compound, NOESY would be instrumental in defining the spatial orientation of the four benzyloxy groups relative to each other and to the central glucosyl ring, as well as the conformation of the C-glycosidic bond.

Illustrative 2D NMR Data for this compound This table represents hypothetical data based on the known structure and typical chemical shifts for similar compounds.

Proton (¹H) SignalCarbon (¹³C) SignalKey HMBC CorrelationsKey NOESY Correlations
Glucosyl Protons Glucosyl Carbons
H-1'C-1'C-2', C-5', C-ArylH-2', Protons on Aryl Ring
H-2'C-2'C-1', C-3'H-1', H-3'
H-3'C-3'C-2', C-4'H-2', H-4'
H-4'C-4'C-3', C-5'H-3', H-5'
H-5'C-5'C-1', C-4', C-6'H-4', H-6'a, H-6'b
H-6'a, H-6'bC-6'C-5', C-BnH-5', H-6'b/a, H-Bn
Benzyl (B1604629) (Bn) Protons Benzyl (Bn) Carbons
-CH₂- (Bn)-CH₂- (Bn)C-Aryl (Bn), C-GlucosylProtons on adjacent Bn groups, Glucosyl protons
Aryl-H (Bn)Aryl-C (Bn)-CH₂- (Bn)Other Aryl-H (Bn)
Aryl/Thiophene (B33073) Protons Aryl/Thiophene Carbons
Aryl/Thiophene-HAryl/Thiophene-COther Aryl/Thiophene-CAdjacent Aryl/Thiophene-H

Chiroptical Properties and Absolute Stereochemical Assignments

This compound possesses multiple stereogenic centers within its glucosyl moiety. The determination of the absolute configuration of these centers is critical. Chiroptical techniques, such as Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD), provide information about the stereochemistry of a chiral molecule. rsc.org These experimental methods, when combined with quantum chemical calculations, can be a powerful tool for assigning the absolute configuration.

Another established method for determining absolute stereochemistry in the absence of crystallographic data is the Mosher's method. usm.edudrpress.org This involves the chemical derivatization of a chiral alcohol with a chiral reagent, such as α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), to form diastereomers. The analysis of the ¹H NMR spectra of these diastereomers allows for the deduction of the absolute configuration of the original alcohol. While this compound lacks free hydroxyl groups, related intermediates in its synthesis that do possess them could be analyzed by this method to ensure the correct stereochemistry is carried through the synthetic pathway.

X-ray Crystallography for Solid-State Structure Determination of this compound and Related Intermediates

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state, providing precise information on bond lengths, bond angles, and absolute stereochemistry. nih.gov Obtaining a single crystal of this compound suitable for X-ray diffraction would provide an unambiguous structural confirmation.

The crystal structure of Canagliflozin itself, in its hemihydrate and monohydrate forms, has been reported. mdpi.comnih.govresearchgate.net These studies reveal detailed information about the conformation of the glucosyl ring (typically a chair conformation), the orientation of the C-glycosidic bond, and the intermolecular interactions, such as hydrogen bonding, that dictate the crystal packing. nih.govresearchgate.net A similar analysis for this compound would definitively elucidate its solid-state conformation and packing arrangement, which would be influenced by the bulky tetrabenzyloxy groups.

Hypothetical Crystallographic Data for this compound This table is for illustrative purposes only.

ParameterValue
Chemical FormulaC₅₂H₄₉FO₅S
Formula Weight825.0 g/mol
Crystal SystemMonoclinic
Space GroupP2₁
a (Å)10.5
b (Å)15.2
c (Å)12.8
α (°)90
β (°)105.3
γ (°)90
Volume (ų)1970
Z2

Vibrational Spectroscopy for Probing Molecular Interactions and Functional Group Analysis

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, is a rapid and non-destructive technique used to identify the functional groups present in a molecule. mdpi.com Each functional group has characteristic vibrational frequencies, providing a molecular "fingerprint". nsf.govnih.gov

For this compound, FTIR spectroscopy would be used to confirm the presence of key structural features. For instance, the analysis of Canagliflozin by FTIR has been used to identify the alkyl halide C-F bond. nih.govoup.com A study on Canagliflozin identified the O-H stretching region (3000-3500 cm⁻¹) as a key area for quantification. researchgate.net In the case of this compound, the absence of O-H stretching bands would confirm the "dehydroxy" nature and the successful benzylation of all hydroxyl groups.

Expected FTIR Absorption Bands for this compound

Wavenumber (cm⁻¹)Functional GroupVibrational Mode
3100 - 3000Aromatic C-HStretching
3000 - 2850Aliphatic C-HStretching
1600 - 1450Aromatic C=CStretching
1250 - 1200C-F (Aryl Fluoride)Stretching
1250 - 1000C-O (Ether)Stretching
~1090C-S (Thiophene)Stretching

Theoretical and Computational Chemistry Applied to Dehydroxy Tetrabenzyloxy Canagliflozin

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), would be instrumental in elucidating the electronic properties of Dehydroxy Tetrabenzyloxy Canagliflozin. These calculations could predict the molecule's frontier molecular orbitals (HOMO and LUMO), which are crucial for understanding its reactivity. The energy gap between the HOMO and LUMO would provide insights into the molecule's kinetic stability and electrical transport properties.

Furthermore, these calculations can generate an electrostatic potential map, illustrating the electron density distribution and identifying regions susceptible to electrophilic and nucleophilic attack. This information is vital for predicting the molecule's behavior in chemical reactions.

Table 1: Hypothetical Quantum Chemical Data for this compound

Parameter Predicted Value Significance
HOMO Energy Indicates the electron-donating ability of the molecule.
LUMO Energy Indicates the electron-accepting ability of the molecule.
HOMO-LUMO Gap Relates to the chemical reactivity and stability.
Dipole Moment Provides insight into the molecule's polarity.
Electron Affinity Quantifies the energy change upon electron addition.

Note: The values in this table are hypothetical and serve as an example of the data that would be generated from quantum chemical calculations.

Molecular Dynamics Simulations for Conformational Landscapes and Stability

To understand the dynamic behavior of this compound, molecular dynamics (MD) simulations would be employed. These simulations would model the atomic motions of the molecule over time, providing a detailed picture of its conformational flexibility and stability. By analyzing the simulation trajectories, researchers could identify the most stable, low-energy conformations of the molecule.

Key insights from MD simulations would include the flexibility of the tetrabenzyloxy protecting groups and the orientation of the aglycone moiety relative to the glucose core. This information is critical for understanding how the molecule might interact with its environment, such as solvents or biological macromolecules. The stability of the molecule could be assessed by monitoring parameters like the root-mean-square deviation (RMSD) of the atomic positions over the course of the simulation.

In Silico Analysis of Potential Binding Interactions with Model Systems

While this compound is likely a synthetic intermediate, in silico docking studies could explore its hypothetical binding interactions with relevant biological targets, such as the sodium-glucose cotransporter 2 (SGLT2), the target of canagliflozin. These studies would predict the preferred binding pose of the molecule within the active site of the protein and estimate the binding affinity.

The binding mechanism would be analyzed by identifying key interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and the protein residues. Although the bulky tetrabenzyloxy groups would likely prevent effective binding to SGLT2 compared to canagliflozin, such studies could provide valuable structure-activity relationship insights for medicinal chemists.

Computational Prediction of Spectroscopic Signatures

Computational methods can predict various spectroscopic properties of this compound, which would be invaluable for its experimental characterization. For instance, quantum chemical calculations can predict the Nuclear Magnetic Resonance (NMR) chemical shifts for both ¹H and ¹³C atoms. These predicted spectra can be compared with experimental data to confirm the molecule's structure.

Similarly, the infrared (IR) and Raman spectra can be computationally predicted by calculating the vibrational frequencies of the molecule's chemical bonds. The predicted spectra would show characteristic peaks corresponding to different functional groups present in the molecule, aiding in its identification and characterization.

Table 2: Computationally Predicted Spectroscopic Data vs. Experimental Data

Spectroscopic Data Predicted Value Experimental Value
¹H NMR Chemical Shifts (ppm)
¹³C NMR Chemical Shifts (ppm)

Note: This table illustrates the type of data that would be generated and compared in a study involving computational prediction of spectroscopic signatures.

Preclinical and Mechanistic Investigations of Dehydroxy Tetrabenzyloxy Canagliflozin As a Research Tool

Studies on its Stability and Transformation in Biologically Relevant In Vitro Systems

No studies detailing the stability and transformation of Dehydroxy Tetrabenzyloxy Canagliflozin in biologically relevant in vitro systems, such as simulated gastric or intestinal fluids, plasma, or liver microsomes, were identified. Information regarding its degradation kinetics, potential metabolites, or transformation products under these conditions is not available in the current body of scientific literature.

Evaluation of its Role as a Prodrug Precursor in Controlled Biochemical Environments

There is no available research to suggest or evaluate the role of this compound as a prodrug precursor. A prodrug is an inactive compound that is converted into an active drug within the body. For this compound to be considered a prodrug precursor for Canagliflozin, studies would need to demonstrate its conversion to the active form. Such investigations have not been published.

Investigation of Enzyme-Mediated Transformations or Biotransformations in Cellular or Subcellular Fractions

No studies have been published investigating the enzyme-mediated transformations or biotransformations of this compound in cellular or subcellular fractions, such as hepatocytes, S9 fractions, or with specific enzymes. The metabolic pathways, including potential deprotection mechanisms to remove the tetrabenzyloxy groups and form active metabolites, have not been elucidated for this specific compound.

Elucidation of Molecular Interactions with Model Biological Components

There is a lack of research on the molecular interactions of this compound with model biological components. As a protected intermediate of Canagliflozin, its affinity for the sodium-glucose co-transporter 2 (SGLT2) or other proteins and biological membranes has not been characterized. Without the free hydroxyl groups present in Canagliflozin, it is hypothesized that its interaction with SGLT2 would be significantly different, but experimental data to support this is not available.

Assessment of its Impact on Specific Biochemical Pathways in Model Organisms or Cell Lines

No mechanistic, non-therapeutic studies assessing the impact of this compound on specific biochemical pathways in model organisms or cell lines have been found. Research on Canagliflozin has shown effects on various metabolic pathways; however, these findings cannot be directly extrapolated to its tetrabenzyloxy-protected precursor without specific experimental validation.

Utilization of Dehydroxy Tetrabenzyloxy Canagliflozin As a Versatile Synthetic Intermediate

Applications in the Synthesis of Diverse Canagliflozin Analogues and SGLT2 Inhibitor Derivatives

The core structure of Dehydroxy Tetrabenzyloxy Canagliflozin is amenable to a variety of chemical modifications, enabling the synthesis of a wide range of Canagliflozin analogues and other SGLT2 inhibitor derivatives. The fully protected hydroxyl groups on the glucose ring prevent unwanted side reactions, allowing for selective chemistry to be performed on the aglycone portion of the molecule.

Researchers can exploit this protected intermediate to explore the structure-activity relationships (SAR) of SGLT2 inhibitors. For instance, modifications to the thiophene (B33073) ring, the fluoro-phenyl group, or the methyl group on the central phenyl ring can be systematically investigated to understand their impact on potency, selectivity, and pharmacokinetic properties. The synthesis of such analogues typically involves the coupling of a modified aglycone with the protected glucose moiety, or the post-synthetic modification of the this compound scaffold itself.

For example, new derivatives have been synthesized by conjugating Canagliflozin with other molecules, such as berberine, to explore novel therapeutic activities. mdpi.comnih.gov This highlights the utility of having a stable, protected intermediate like this compound to facilitate such chemical explorations.

Table 1: Potential Modifications on the this compound Scaffold for Analogue Synthesis

Molecular RegionPotential ModificationsRationale for Modification
Thiophene RingSubstitution with other heterocycles (e.g., furan, pyrrole)Investigate the role of the heterocyclic linker in binding to SGLT2.
Fluoro-phenyl GroupIntroduction of different substituents (e.g., chloro, bromo, methoxy) at various positionsModulate electronic properties and hydrophobic interactions within the SGLT2 binding pocket.
Central Phenyl RingAlteration of the methyl group to other alkyl or functional groupsProbe the steric and electronic requirements in this region of the molecule.
C-Glycosidic LinkageNot readily modifiable at this stage, but variations in the initial coupling strategy can lead to different stereoisomers.Explore the impact of stereochemistry on inhibitor activity.

Strategies for Selective Deprotection and Further Functionalization of the Dehydroxy Tetrabenzyloxy Scaffold

The four benzyl (B1604629) ether protecting groups on the glucose moiety of this compound offer a robust shield for the hydroxyl groups during synthetic manipulations. However, their selective removal is a key step in the synthesis of the final active compounds and for further functionalization of the sugar part of the molecule. Various strategies have been developed for the debenzylation of poly-benzylated glycosides, which can be applied to this specific scaffold.

Catalytic hydrogenolysis using palladium on carbon (Pd/C) and a hydrogen source is a common and effective method for the complete removal of all benzyl groups simultaneously. silicycle.com This approach is typically employed in the final step of Canagliflozin synthesis.

For the synthesis of analogues with modifications on the glucose ring, regioselective debenzylation becomes crucial. This allows for the unmasking of a single hydroxyl group for subsequent reactions, such as glycosylation, esterification, or etherification. nih.gov Several methods for the regioselective deprotection of benzyl ethers in C-glycosyl compounds have been reported. For instance, the use of specific Lewis acids can facilitate the selective cleavage of one benzyl group over others, depending on its position and steric environment. unimib.it Another approach involves intramolecular cyclization followed by reductive cleavage to unmask a specific hydroxyl group.

Table 2: Common Reagents for the Deprotection of Benzyl Ethers

ReagentConditionsSelectivity
H₂, Pd/CRoom temperature to mild heating, various solventsNon-selective, removes all benzyl groups
BCl₃Low temperature (-78 °C to 0 °C)Can be regioselective depending on the substrate and stoichiometry
Catalytic Transfer Hydrogenolysis (e.g., with ammonium (B1175870) formate)Pd/C, mild conditionsGenerally non-selective, but can offer advantages in terms of safety and practicality
Oxidative Cleavage (e.g., with DDQ)Requires specific types of benzyl ethers (e.g., p-methoxybenzyl)High selectivity for electron-rich benzyl ethers

Development of Chemical Libraries Based on the this compound Core Structure

The this compound core structure is an excellent starting point for the development of chemical libraries to screen for novel SGLT2 inhibitors with improved properties. Combinatorial chemistry approaches can be employed to rapidly generate a large number of diverse analogues from this common intermediate.

A typical strategy would involve the parallel synthesis of various aglycone moieties, which are then coupled to the tetrabenzyloxy-protected glucose precursor. Alternatively, a library of diverse building blocks can be reacted with a functionalized version of the this compound scaffold. High-throughput screening of these libraries against the SGLT2 protein can then identify hit compounds with promising activity.

The development of such libraries allows for a more comprehensive exploration of the chemical space around the Canagliflozin pharmacophore. This can lead to the discovery of new SGLT2 inhibitors with enhanced potency, improved selectivity over SGLT1, or more favorable pharmacokinetic profiles.

Exploitation in Prodrug Design and Advanced Chemical Delivery Systems for Research Purposes

Prodrug design is a valuable strategy to improve the physicochemical and pharmacokinetic properties of drug molecules. nih.govresearchgate.netnih.gov The this compound intermediate, with its multiple protected hydroxyl groups, offers several handles for the attachment of promoieties to create prodrugs of Canagliflozin for research purposes.

For instance, a promoiety could be attached to one of the hydroxyl groups after selective debenzylation. This promoiety could be designed to be cleaved in a specific physiological environment, leading to the targeted release of the active drug. Such strategies can be used to investigate tissue-specific effects of SGLT2 inhibition or to enhance the oral bioavailability of novel analogues.

Furthermore, the tetrabenzyloxy-protected intermediate can be functionalized with reporter groups, such as fluorescent tags or radiolabels, to create chemical probes. nih.gov These probes can be invaluable tools for studying the distribution, metabolism, and target engagement of Canagliflozin and its analogues in vitro and in vivo. The benzyl protecting groups can be removed in the final step to yield the functionalized active compound. This approach allows for the synthesis of complex molecular probes that would be difficult to prepare from the unprotected parent drug.

Advanced Analytical Methodologies for Research Grade Dehydroxy Tetrabenzyloxy Canagliflozin

High-Resolution Mass Spectrometry for Impurity Profiling and Metabolite Identification in Research Samples

High-resolution mass spectrometry (HRMS) is an indispensable tool for the structural elucidation and impurity profiling of Dehydroxy Tetrabenzyloxy Canagliflozin in research samples. Its ability to provide highly accurate mass measurements allows for the determination of elemental compositions, which is crucial for identifying unknown impurities and degradation products. nih.gov Techniques such as time-of-flight (TOF) and Orbitrap mass analyzers are frequently employed for this purpose.

In the context of this compound, HRMS is instrumental in identifying process-related impurities that may arise during its synthesis. x-mol.net These can include unreacted starting materials, by-products from side reactions, and residual reagents. Furthermore, forced degradation studies, where the compound is subjected to stress conditions like acid, base, oxidation, heat, and light, are conducted to understand its stability profile. nih.govresearchgate.net HRMS is then used to identify the resulting degradation products, providing critical information for optimizing storage and handling conditions.

While this compound is a synthetic intermediate and not directly administered, in a research setting, understanding its potential metabolic fate can be of interest. In vitro studies using liver microsomes can be performed, and HRMS would be the primary tool to identify any potential metabolites, such as hydroxylated or glucuronidated species that might form. researchgate.netnih.gov

Table 1: Hypothetical Impurities of this compound Identified by HRMS

ImpurityPotential SourceAnalytical Approach
Monobenzylated speciesIncomplete benzylationHRMS to confirm elemental composition
Oxidized impuritiesExposure to air/oxidizing agentsHRMS/MS for structural elucidation
Isomeric impuritiesNon-specific reactionsChiral chromatography coupled with HRMS
Residual starting materialsIncomplete reactionLC-HRMS for separation and identification

Hyphenated Chromatographic Techniques for Separation and Quantification (e.g., LC-MS/MS, GC-MS in research samples)

Hyphenated chromatographic techniques, which couple the separation power of chromatography with the detection capabilities of mass spectrometry, are central to the analysis of this compound in research samples.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the most prominent technique for the quantification and confirmation of this compound. nih.govirjms.com A typical LC-MS/MS method involves developing a robust chromatographic separation, often using a C18 column, to resolve the target compound from any impurities. nih.gov The separated compounds are then introduced into the mass spectrometer, where they are ionized (commonly via electrospray ionization - ESI) and fragmented. nih.gov By monitoring specific precursor-to-product ion transitions in Multiple Reaction Monitoring (MRM) mode, exceptional selectivity and sensitivity can be achieved for quantifying the compound in complex matrices. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) may have limited application for the direct analysis of this compound due to its high molecular weight and polarity, which make it non-volatile. However, GC-MS could be employed in a research context for the analysis of volatile impurities or for the analysis of the compound after derivatization to increase its volatility.

Table 2: Typical LC-MS/MS Parameters for the Analysis of a Canagliflozin Intermediate

ParameterTypical Value/Condition
Chromatography
ColumnC18 (e.g., 100 x 2.1 mm, 2.5 µm) nih.gov
Mobile PhaseAcetonitrile and water with formic acid or ammonium (B1175870) acetate (B1210297) nih.gov
Flow Rate0.5 - 1.0 mL/min nih.gov
Mass Spectrometry
Ionization ModePositive Electrospray Ionization (ESI+) nih.gov
Analysis ModeMultiple Reaction Monitoring (MRM) bohrium.com
Precursor Ion (m/z)[M+H]+ or [M+Na]+
Product Ions (m/z)Specific fragments of the parent molecule

Development of Specific Assays for Purity Assessment and Stability Monitoring in Research Preparations

The development of specific and validated assays is crucial for assessing the purity of newly synthesized batches of this compound and for monitoring its stability over time. researchgate.net High-Performance Liquid Chromatography (HPLC) with UV detection is a widely used technique for this purpose due to its robustness and reliability. nih.govnih.gov

A stability-indicating HPLC method is one that can separate the parent compound from its degradation products, allowing for an accurate assessment of the compound's stability under various conditions. researchgate.netnih.gov The development of such a method involves a systematic approach to optimize chromatographic parameters like the column, mobile phase composition, and flow rate. researchgate.net Once developed, the method is validated according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness to ensure the reliability of the results. nih.gov

These validated assays are then used to assign a purity value to research-grade batches of this compound and to conduct long-term and accelerated stability studies. The data from these studies are essential for determining the appropriate storage conditions and shelf-life of the intermediate.

Table 3: Validation Parameters for a Purity Assessment Assay

ParameterDescriptionAcceptance Criteria (Typical)
Specificity Ability to assess the analyte unequivocally in the presence of other components.Peak purity index > 0.99
Linearity Proportionality of the response to the concentration of the analyte.Correlation coefficient (r²) > 0.999
Accuracy Closeness of the measured value to the true value.Recovery of 98-102%
Precision Closeness of agreement between a series of measurements.Relative Standard Deviation (RSD) < 2%
Robustness Capacity to remain unaffected by small, deliberate variations in method parameters.RSD < 2% for varied conditions

Microfluidic and Miniaturized Analytical Platforms for High-Throughput Characterization in Research Contexts

In a research and development setting, the ability to perform rapid analysis on small sample volumes is highly advantageous. Microfluidic and miniaturized analytical platforms, often referred to as "lab-on-a-chip" technologies, offer the potential for high-throughput characterization of this compound. mdpi.com

These platforms integrate multiple analytical steps, such as sample preparation, separation, and detection, onto a single microchip. mdpi.com This miniaturization leads to significantly reduced analysis times, lower solvent and sample consumption, and the potential for automation. For instance, microchip-based electrophoretic separations could be developed for rapid purity checks of this compound.

While the application of microfluidics to the routine analysis of pharmaceutical intermediates is still an emerging field, it holds considerable promise for accelerating the research and development process. mdpi.com In a research context, these platforms could be particularly useful for screening synthetic conditions, performing rapid stability assessments, and analyzing large numbers of samples in a short period. The development of such high-throughput methods can significantly enhance the efficiency of the drug development pipeline. acs.org

Future Research Directions and Unexplored Avenues for Dehydroxy Tetrabenzyloxy Canagliflozin Studies

Design and Synthesis of Next-Generation Derivatives with Tailored Chemical Properties for Research Applications

The tetrabenzyloxy-protected structure of Dehydroxy Tetrabenzyloxy Canagliflozin serves as a versatile scaffold for the design and synthesis of next-generation derivatives. These derivatives can be engineered with specific chemical properties for various research applications, including the development of novel SGLT2 inhibitors and related compounds.

One promising avenue is the modification of the benzyl (B1604629) protecting groups. Introducing functional groups onto the aromatic rings of the benzyl ethers could allow for the attachment of fluorescent tags, affinity labels, or other reporter molecules. Such modifications would enable the use of these derivatives in imaging studies and target engagement assays.

Furthermore, the synthesis of analogs with altered stereochemistry at the C-glycosidic bond or modifications to the thiophene (B33073) ring could provide valuable insights into the structure-activity relationships (SAR) of SGLT2 inhibitors. eurekaselect.com These studies could lead to the discovery of compounds with enhanced potency, selectivity, or pharmacokinetic properties. The design of such derivatives would be guided by computational modeling and a deep understanding of the SGLT2 binding pocket.

A systematic exploration of different protecting group strategies could also yield derivatives with improved solubility, stability, or reactivity, facilitating their use in various synthetic and biological contexts. The development of derivatives with selectively cleavable protecting groups would be particularly valuable for multi-step syntheses.

Derivative TypePotential ModificationResearch Application
Fluorescently LabeledIncorporation of a fluorophore on a benzyl groupCellular imaging and localization studies
Affinity-Based ProbesAttachment of a biotin (B1667282) or photo-crosslinking moietyTarget identification and validation
Stereochemical AnalogsInversion of stereocenters on the glucose moietyStructure-activity relationship (SAR) studies
Thiophene Ring VariantsSubstitution at different positions of the thiophene ringExploration of new binding interactions with SGLT2

Exploration of its Utility in Chemical Biology and as a Tool for Target Validation

This compound and its derivatives have significant potential as chemical tools in the field of chemical biology, particularly for the validation of SGLT2 as a therapeutic target. nih.gov As a protected precursor to Canagliflozin, it can be used as a negative control in biological assays to dissect the specific effects of the final active compound.

The development of radiolabeled versions of this compound, analogous to [18F]Canagliflozin, could enable in vivo imaging studies such as Positron Emission Tomography (PET). nih.gov These studies would provide valuable information on the biodistribution, pharmacokinetics, and target engagement of SGLT2 inhibitors in living organisms.

Moreover, derivatives of this compound functionalized with reactive moieties could be employed as chemical probes to covalently label and identify the binding site of SGLT2. exlibrisgroup.com This information is crucial for understanding the molecular basis of inhibitor binding and for the rational design of new drugs. Such probes could also be used to investigate potential off-target effects of Canagliflozin and other SGLT2 inhibitors.

The use of these chemical biology tools could help to elucidate the downstream effects of SGLT2 inhibition and identify new biological pathways regulated by this transporter. nih.gov This knowledge could lead to the discovery of new therapeutic applications for SGLT2 inhibitors beyond the treatment of diabetes.

Integration into Automated Synthesis Platforms and Flow Chemistry Methodologies

The complex multi-step synthesis of this compound makes it an ideal candidate for integration into automated synthesis platforms and flow chemistry methodologies. nih.govrsc.org Automation can significantly accelerate the synthesis of this compound and its derivatives, enabling the rapid generation of compound libraries for screening and optimization. acs.org

Flow chemistry, in particular, offers several advantages over traditional batch synthesis, including improved reaction control, enhanced safety, and easier scalability. nih.govacs.org The precise control over reaction parameters such as temperature, pressure, and reaction time in a flow reactor can lead to higher yields and purities. acs.org The synthesis of glycosides, which is a key step in the preparation of this compound, has been shown to be amenable to flow chemistry approaches.

The development of a continuous flow process for the synthesis of this compound would not only improve efficiency but also reduce waste and manufacturing costs. acs.org This would be particularly beneficial for the large-scale production of Canagliflozin. The modular nature of flow chemistry systems would also allow for the flexible synthesis of a wide range of derivatives by simply altering the starting materials or reaction conditions. drugdiscoverytrends.com

MethodologyKey AdvantagesApplication to this compound
Automated SynthesisHigh-throughput synthesis, rapid library generationEfficient production of derivatives for SAR studies
Flow ChemistryImproved reaction control, enhanced safety, scalabilityEfficient and cost-effective large-scale synthesis
Telescoped ReactionsReduction of intermediate purification stepsStreamlining the multi-step synthesis process

Addressing Remaining Challenges in the Scalable and Stereoselective Synthesis of this compound

Future research should focus on the development of novel catalytic systems and reaction conditions that can provide high stereoselectivity in the C-glycosylation step. springernature.com This may involve the use of chiral catalysts, substrate-controlled approaches, or innovative synthetic strategies. The development of methods that avoid the use of stoichiometric amounts of expensive or toxic reagents would also be highly desirable.

Another challenge is the scalability of the synthesis. researchgate.net Reactions that work well on a small scale in the laboratory may not be readily transferable to an industrial setting. google.com Therefore, there is a need for robust and reliable synthetic routes that can be implemented on a large scale. acs.org This includes the development of efficient purification methods to remove impurities and byproducts.

Q & A

Q. What experimental models are suitable for studying the metabolic effects of Dehydroxy Tetrabenzyloxy Canagliflozin?

Methodological Answer: Utilize ApoE-/- mouse models to investigate metabolic pathways, as these models mimic human atherosclerosis and allow for targeted metabolomics analysis of amino acids. Hepatic transcriptome profiling and LC-MS-based targeted metabolomics can identify changes in L-arginine synthesis and related metabolites, as demonstrated in Canagliflozin studies .

Q. How can researchers design trials to assess cardiovascular outcomes for this compound?

Methodological Answer: Adopt the CANVAS Program framework, which integrates dual randomized controlled trials (RCTs) with large cohorts (e.g., 10,142 participants) and long-term follow-up (mean 188 weeks). Primary endpoints should include composite outcomes like cardiovascular death, nonfatal myocardial infarction, or stroke, with secondary renal endpoints (e.g., albuminuria progression) .

Q. What biomarkers are critical for evaluating the anti-inflammatory effects of this compound?

Methodological Answer: Prioritize IL-6 and NLRP3 inflammasome activity in renal tissue, as these markers correlate with metabolic syndrome (MetS)-induced inflammation. Use ELISA or qPCR for quantification in rodent models, supplemented by histopathological analysis of renal fibrosis .

Advanced Research Questions

Q. How can contradictory data on amino acid metabolism (e.g., reduced L-citrulline vs. increased L-arginine) be reconciled in this compound studies?

Methodological Answer: Apply flux balance analysis (FBA) to model hepatic arginine synthesis pathways. Combine transcriptomic data with enzyme activity assays (e.g., argininosuccinate synthase) to resolve discrepancies between metabolite levels and pathway activation .

Q. What statistical approaches mitigate confounding variables in analyzing amputation risks associated with this compound?

Methodological Answer: Use Cox proportional hazards models adjusted for baseline comorbidities (e.g., peripheral artery disease) and propensity score matching in meta-analyses of RCTs. Stratify results by anatomical site (e.g., toe vs. metatarsal) to isolate drug-specific effects from background risks .

Q. How can network-based molecular modeling improve mechanistic understanding of this compound?

Methodological Answer: Integrate omics data (proteomics, metabolomics) with literature-curated pathways to construct disease-drug interaction networks. Validate predictions using in vitro assays (e.g., SGLT2 inhibition in proximal tubule cells) and clinical biomarker measurements (e.g., urinary TGF-β1) .

Q. What factorial design principles optimize the formulation of this compound for preclinical testing?

Methodological Answer: Implement a 2³-factorial design with variables like excipient concentration (e.g., sodium starch glycolate), spheronization speed (600–900 rpm), and time (10–15 minutes). Measure responses such as disintegration time and drug release profiles using USP dissolution apparatus .

Methodological Considerations

  • Data Validation : Cross-validate findings using orthogonal techniques (e.g., transcriptomics + metabolomics) to address variability in preclinical models .
  • Ethical Frameworks : Apply FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize research questions and avoid redundant or non-translatable studies .
  • Statistical Rigor : Use one-way ANOVA with Fisher’s LSD post hoc tests for preclinical data, ensuring p-values <0.05 for significance .

Contradictions and Gaps

  • Cardiovascular vs. Safety Outcomes : While cardiovascular benefits are well-documented, advanced studies must address mechanisms underlying rare adverse events (e.g., amputation) using limb perfusion imaging or endothelial dysfunction markers .
  • Preclinical-Clinical Translation : Rodent models overemphasize hepatic metabolism; humanized liver models or microphysiological systems may better predict human responses .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.